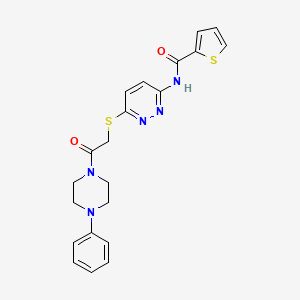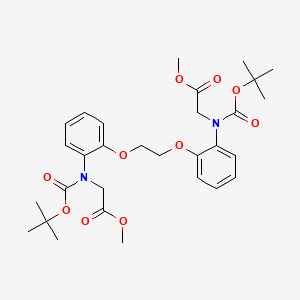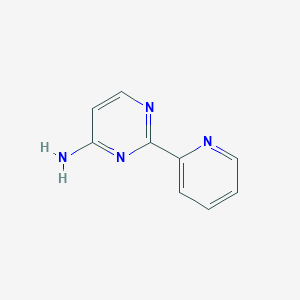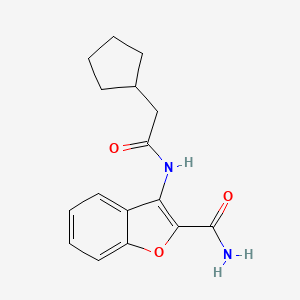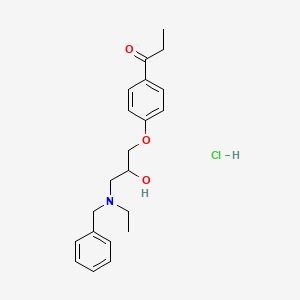
1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of propanone, with a benzyl group and an ethylamino group attached to a hydroxypropoxy group on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl ethylamine group would likely impart basicity, while the propanone group would likely contribute to its reactivity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The compound could potentially undergo a variety of reactions, depending on the conditions, due to the presence of the amine and ketone functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Spectroscopic Characterization
- Study 1: A study by Kuś et al. (2016) involved comprehensive chemical characterization of two cathinone derivatives, including spectroscopic and crystallographic data, which seems useful for identification purposes. This indicates the compound's relevance in forensic toxicology and drug enforcement contexts (Kuś et al., 2016).
Synthesis and Antimicrobial Activity
- Study 2: Research conducted by Doraswamy and Ramana (2013) discusses the synthesis of compounds related to 1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride, highlighting their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Antiradical Activity
- Study 3: Čižmáriková et al. (2020) explored the antimicrobial and antiradical activity of a series of compounds structurally related to the subject compound, suggesting its utility in the development of beta blockers with lower biological activity compared to existing ones (Čižmáriková et al., 2020).
Synthesis and Evaluation in Medicinal Chemistry
- Study 4: A study by Ogata et al. (1984) on similar compounds investigated their synthesis and evaluation for beta-adrenoceptor-blocking and antiarrhythmic activities, indicating potential applications in cardiovascular therapies (Ogata et al., 1984).
Role in Treatment of Preterm Labor
- Study 5: Croci et al. (2007) characterized a compound structurally related to the subject compound as a potent and selective β3-adrenoceptor agonist, highlighting its potential for treating preterm labor (Croci et al., 2007).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, as well as its reactivity. If it’s intended for use as a drug, future research could involve in vitro and in vivo studies to determine its efficacy and safety .
Propiedades
IUPAC Name |
1-[4-[3-[benzyl(ethyl)amino]-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-21(24)18-10-12-20(13-11-18)25-16-19(23)15-22(4-2)14-17-8-6-5-7-9-17;/h5-13,19,23H,3-4,14-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLYBJTVPROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN(CC)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2634847.png)
![4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2634851.png)
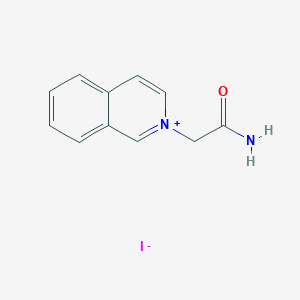
![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2634855.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)
